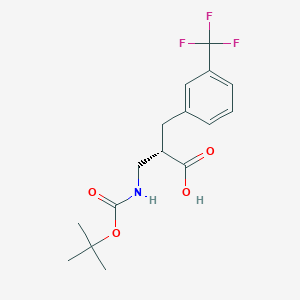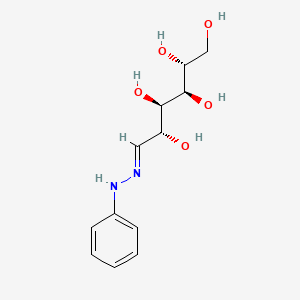![molecular formula C20H20N4O3 B12942547 Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- CAS No. 141424-41-1](/img/structure/B12942547.png)
Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a triazine ring substituted with two 4-methoxyphenyl groups and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and 4-methoxyaniline.
Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the 4-methoxyphenyl groups. This can be achieved using reagents like 4-methoxyphenylboronic acid in the presence of a palladium catalyst.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is also studied for its potential use in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting cell proliferation. The compound may also interact with various enzymes, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 4-Hydroxy-2-quinolones
- 3-(4-methoxyphenyl)-4-hydroxy coumarin
Uniqueness
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide is unique due to its specific triazine core structure and the presence of both methoxyphenyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
141424-41-1 |
|---|---|
Molekularformel |
C20H20N4O3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(25)21-12-18-22-19(14-4-8-16(26-2)9-5-14)20(24-23-18)15-6-10-17(27-3)11-7-15/h4-11H,12H2,1-3H3,(H,21,25) |
InChI-Schlüssel |
JQDCDDQTIFWPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


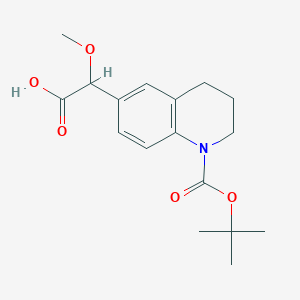
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
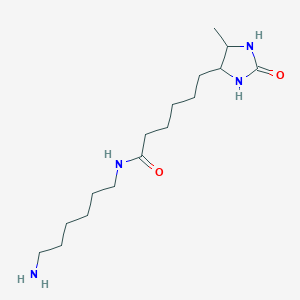
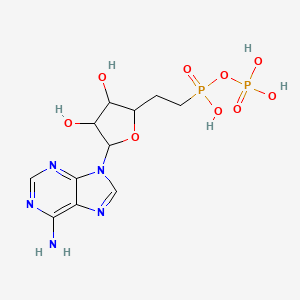
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)
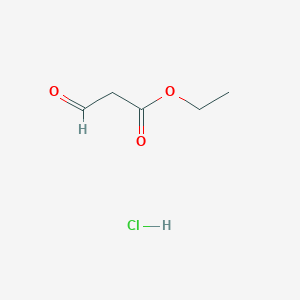
![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)
